![molecular formula C13H16O3 B1430299 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1369461-10-8](/img/structure/B1430299.png)
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
概要
説明
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound known for its unique structural properties and potential applications in various fields of chemistry, biology, and industry. This compound is characterized by a phenyl group substituted with a methyl and a propan-2-yloxy group, connected to a prop-2-enoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves several steps. One common method is the alkylation of 3-methyl-4-hydroxybenzaldehyde with isopropyl bromide, followed by a Wittig reaction to form the prop-2-enoic acid derivative. The conditions often require the presence of strong bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound might involve similar steps with optimizations for yield and efficiency. Catalytic processes and continuous flow reactions can be employed to enhance production rates.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converts the prop-2-enoic acid group to different oxidation states.
Reduction: Reduces the double bond in the prop-2-enoic acid group.
Substitution: The methyl or propan-2-yloxy group can be substituted by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents like sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 3-[3-Methyl-4-(propan-2-yloxy)phenyl]propanoic acid.
Reduction: 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enol.
Substitution: Derivatives with new functional groups replacing methyl or propan-2-yloxy groups.
科学的研究の応用
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe or inhibitor in biochemical pathways.
Medicine: Explored for therapeutic potentials, particularly in modulating enzyme activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers.
作用機序
The effects of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid are exerted through its interaction with various molecular targets. The specific mechanism often involves binding to enzymes or receptors, thereby modulating their activity. The pathways affected can include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the context of its application.
類似化合物との比較
Compared to other phenylpropanoic acid derivatives, 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include:
3-Phenylprop-2-enoic acid
3-[4-(Propan-2-yloxy)phenyl]prop-2-enoic acid
3-[3-Methylphenyl]prop-2-enoic acid
Each of these compounds varies slightly in structure, leading to differences in reactivity, stability, and application potential. The presence of the propan-2-yloxy group, for example, can enhance lipophilicity and membrane permeability, making this compound particularly interesting for certain pharmaceutical applications.
Hope this hits the mark! Anything else you'd like to dive into?
特性
IUPAC Name |
(E)-3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)16-12-6-4-11(8-10(12)3)5-7-13(14)15/h4-9H,1-3H3,(H,14,15)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKRLJBINSMVGJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)
![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)
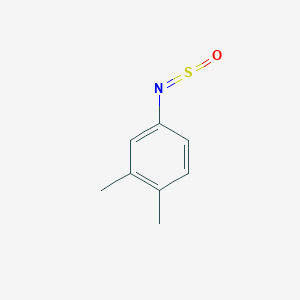

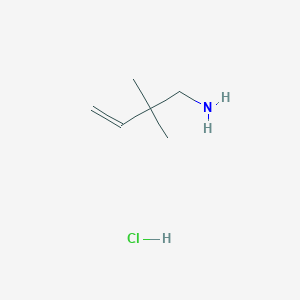
![methyl 1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430230.png)
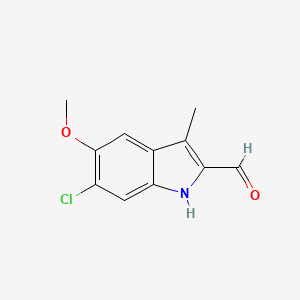
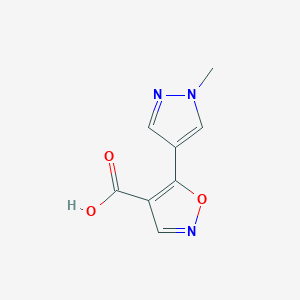
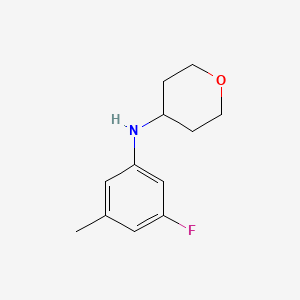
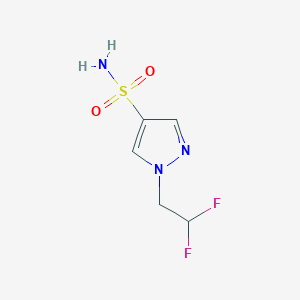
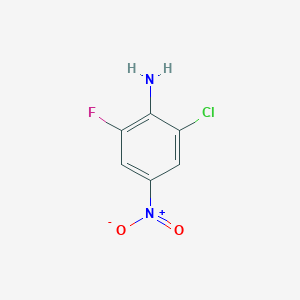
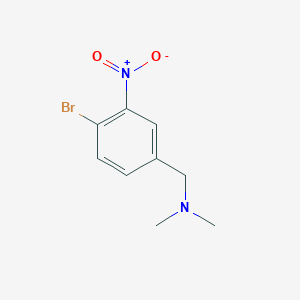
![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoate](/img/structure/B1430239.png)
